molecular formula C20H22N2O5 B3342737 6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine

6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine

Cat. No.: B3342737
M. Wt: 370.4 g/mol
InChI Key: VYPGLYMWNDRFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GAK inhibitor 49 is a potent, ATP-competitive, and highly selective inhibitor of cyclin G associated kinase (GAK). It has a dissociation constant (K_i) of 0.54 nM and a cell IC50 of 56 nM . This compound also shows binding to receptor-interacting serine/threonine-protein kinase 2 (RIPK2) .

Biochemical Analysis

Biochemical Properties

GAK inhibitor 49 plays a crucial role in biochemical reactions. It interacts with the cyclin G associated kinase (GAK), an enzyme involved in cell cycle regulation . The nature of this interaction is ATP-competitive, meaning GAK inhibitor 49 competes with ATP for binding to the GAK enzyme .

Cellular Effects

GAK inhibitor 49 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of GAK, thereby affecting cell signaling pathways and cellular metabolism .

Molecular Mechanism

The mechanism of action of GAK inhibitor 49 involves its binding interactions with biomolecules, specifically the GAK enzyme. It exerts its effects at the molecular level by inhibiting the activity of GAK, which can lead to changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GAK inhibitor 49 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production of GAK inhibitor 49 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in solid form and stored at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions: GAK inhibitor 49 primarily undergoes substitution reactions due to its aromatic structure. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce halogen atoms into the aromatic ring, while oxidation can lead to the formation of quinones .

Properties

IUPAC Name

6,7-dimethoxy-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-23-16-10-13-14(6-7-21-15(13)11-17(16)24-2)22-12-8-18(25-3)20(27-5)19(9-12)26-4/h6-11H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPGLYMWNDRFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC2=C3C=C(C(=CC3=NC=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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